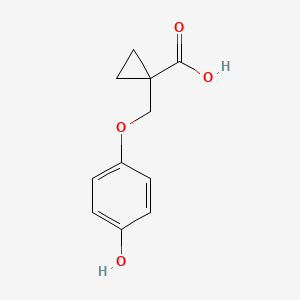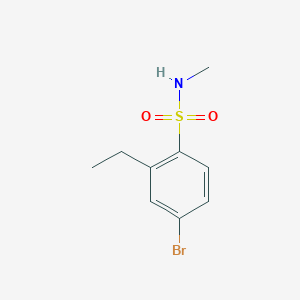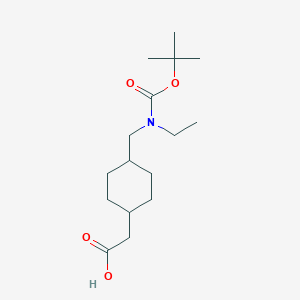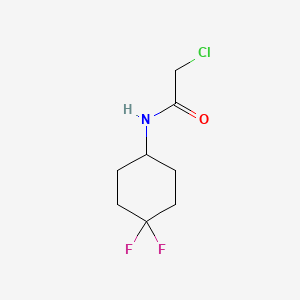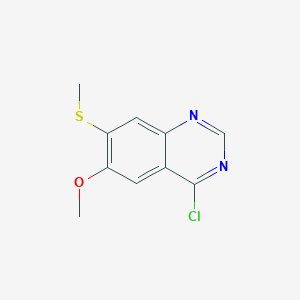
4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline typically involves the reaction of 4-chloro-6-methoxyquinazoline with a methylsulfanyl group. One common method includes the use of chloroacetonitrile in an anhydrous condition with HCl gas . Another approach involves the reaction of 4-chloroanthranilic acid amide with triethyl orthoformate .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline has been widely studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby disrupting cellular processes essential for the survival of cancer cells and bacteria . The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a potent anti-cancer agent .
Comparison with Similar Compounds
- 4-Chloro-6-methoxyquinazoline
- 4-Chloro-7-hydroxy-6-methoxyquinoline
- 2,4-Dibenzylaminoquinazoline
Uniqueness: 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline stands out due to its unique combination of a chloro, methoxy, and methylsulfanyl group, which enhances its biological activity and specificity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C10H9ClN2OS |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
4-chloro-6-methoxy-7-methylsulfanylquinazoline |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3 |
InChI Key |
BRZPJCVCRVNGLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


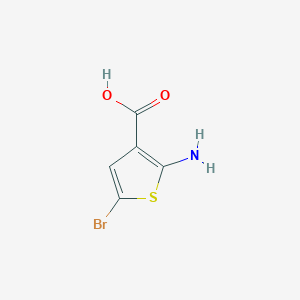
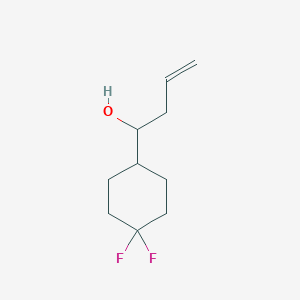
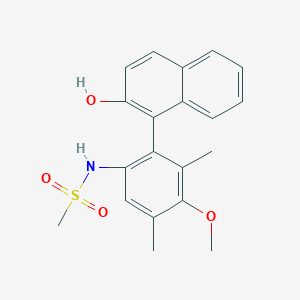
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
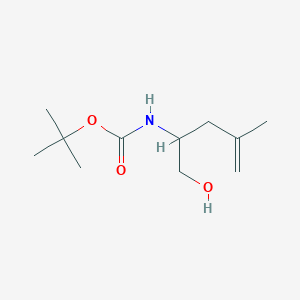
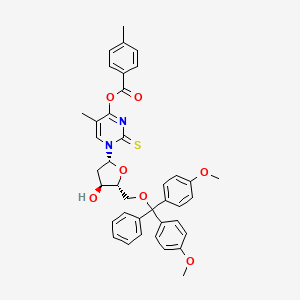
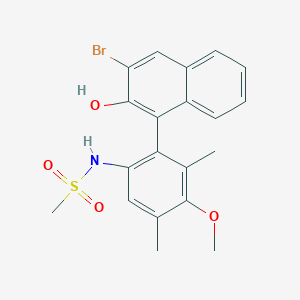
![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
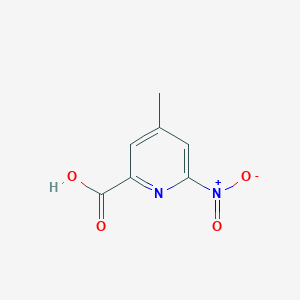
![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)
